molecular formula C14H22N2O2 B13946857 2-Ethoxy-N-(3-methoxypropyl)-2-phenylacetamidine CAS No. 64058-84-0

2-Ethoxy-N-(3-methoxypropyl)-2-phenylacetamidine

Cat. No.: B13946857
CAS No.: 64058-84-0
M. Wt: 250.34 g/mol
InChI Key: BBQNGOYFTFLRQE-UHFFFAOYSA-N
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Description

2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamidine is an organic compound with the molecular formula C14H22N2O2 It is characterized by its unique structure, which includes an ethoxy group, a methoxypropyl group, and a phenylacetamidine moiety

Preparation Methods

The synthesis of 2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, 3-methoxypropylamine, and phenylacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at a moderate level to ensure the desired product formation.

    Synthetic Routes: The synthetic route involves the condensation of ethylamine with phenylacetic acid to form an intermediate, which is then reacted with 3-methoxypropylamine to yield the final product.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings.

Chemical Reactions Analysis

2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamidine has several scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.

    Medicine: In medicine, the compound is explored for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamidine can be compared with similar compounds such as:

    2-Ethoxy-N1-(3-methoxypropyl)-2-phenylethanimidamide: This compound has a similar structure but differs in the presence of an ethanimidamide group instead of an acetamidine group.

    2-Ethoxy-N1-(3-methoxypropyl)-1-naphthamide: This compound features a naphthamide group, which distinguishes it from the phenylacetamidine moiety in 2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamidine.

    2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamide: This compound is similar but lacks the amidine functionality, making it less reactive in certain chemical contexts.

Properties

CAS No.

64058-84-0

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-ethoxy-N'-(3-methoxypropyl)-2-phenylethanimidamide

InChI

InChI=1S/C14H22N2O2/c1-3-18-13(12-8-5-4-6-9-12)14(15)16-10-7-11-17-2/h4-6,8-9,13H,3,7,10-11H2,1-2H3,(H2,15,16)

InChI Key

BBQNGOYFTFLRQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=NCCCOC)N

Origin of Product

United States

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